molecular formula C10H10F2O B12913649 2-(6,6-Difluorocyclohex-1-en-1-yl)furan CAS No. 596834-70-7

2-(6,6-Difluorocyclohex-1-en-1-yl)furan

Cat. No.: B12913649
CAS No.: 596834-70-7
M. Wt: 184.18 g/mol
InChI Key: BEEWCLJTBMAYQN-UHFFFAOYSA-N
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Description

2-(6,6-Difluorocyclohex-1-en-1-yl)furan is a chemical compound characterized by the presence of a furan ring attached to a difluorocyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,6-Difluorocyclohex-1-en-1-yl)furan typically involves the reaction of furan with a difluorocyclohexene derivative. One common method includes the use of cuprous chloride as a catalyst and tert-butyl hydrogen peroxide as an oxidant to prepare the furoic acid intermediate . This intermediate can then be reacted with a difluorocyclohexene derivative under suitable conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, which is efficient and follows the principles of green chemistry. This method utilizes furfural as a starting substrate and involves the addition of reagents such as 7-bromo-1-heptene, TBAB, and potassium carbonate .

Chemical Reactions Analysis

Types of Reactions: 2-(6,6-Difluorocyclohex-1-en-1-yl)furan can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The difluorocyclohexene moiety can be reduced to form cyclohexane derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated furan derivatives.

Scientific Research Applications

2-(6,6-Difluorocyclohex-1-en-1-yl)furan has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,6-Difluorocyclohex-1-en-1-yl)furan involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the difluorocyclohexene moiety can form hydrogen bonds and van der Waals interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(6,6-Difluorocyclohex-1-en-1-yl)furan is unique due to the presence of the difluorocyclohexene moiety, which imparts distinct chemical and biological properties compared to other furan derivatives.

Properties

CAS No.

596834-70-7

Molecular Formula

C10H10F2O

Molecular Weight

184.18 g/mol

IUPAC Name

2-(6,6-difluorocyclohexen-1-yl)furan

InChI

InChI=1S/C10H10F2O/c11-10(12)6-2-1-4-8(10)9-5-3-7-13-9/h3-5,7H,1-2,6H2

InChI Key

BEEWCLJTBMAYQN-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)(F)F)C2=CC=CO2

Origin of Product

United States

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